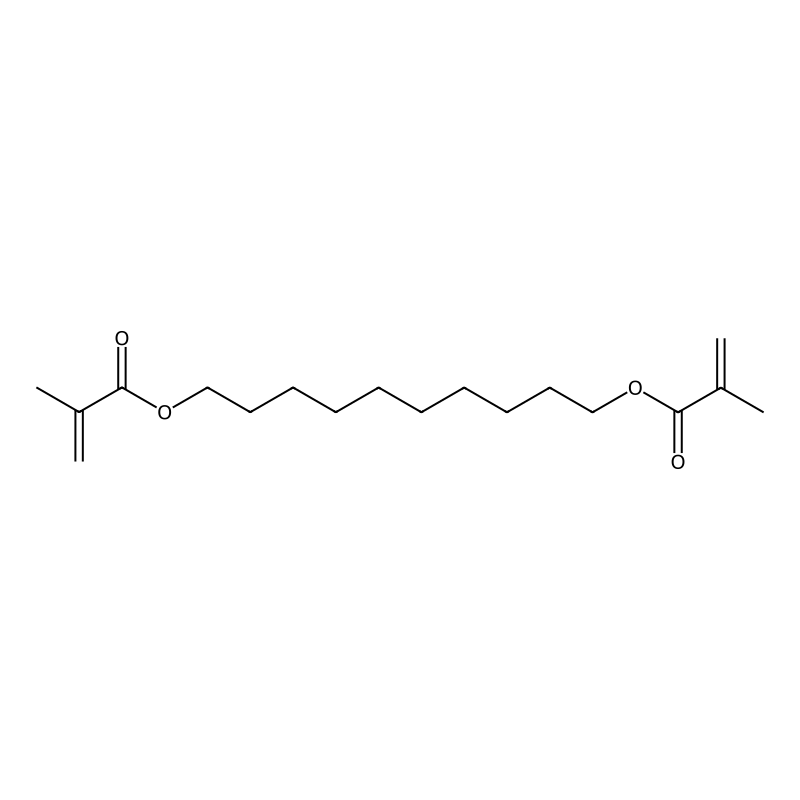

1,10-Decanediol dimethacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,10-Decanediol dimethacrylate is a chemical compound with the molecular formula C₁₈H₃₀O₄ and a CAS number of 6701-13-9. It is classified as a dimethacrylate ester, which means it contains two methacrylate functional groups attached to a decanediol backbone. This compound appears as a light yellow liquid and is primarily used in polymer chemistry due to its ability to form cross-linked networks when polymerized. Its unique structure provides enhanced mechanical properties and thermal stability in the resulting polymers, making it valuable in various applications, particularly in the field of materials science and dental products .

Crosslinking Agent in Polymers and Composites

D3MA's ability to undergo crosslinking reactions makes it a crucial component in developing various polymers and composites. The methacrylate groups readily react with initiators under heat or light, forming strong covalent bonds between individual polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and rigidity of the final material []. Research explores D3MA for applications in:

- Dental composites: D3MA is a component of some dental restorative materials, contributing to their durability and resistance to wear [].

- High-performance plastics: D3MA can be used to create robust plastics with improved mechanical properties for various industrial applications [].

Synthesis of Functionalized Materials

D3MA can serve as a building block for synthesizing novel materials with specific functionalities. The presence of hydroxyl groups on either end of the molecule allows for further chemical modifications. Researchers can attach various functional groups to D3MA, tailoring the material's properties for specific applications. For instance, research explores D3MA in the development of:

1,10-Decanediol dimethacrylate primarily undergoes polymerization reactions due to its methacrylate groups. The polymerization can be initiated through various methods, including thermal, photoinitiated, or chemical means. These reactions lead to the formation of cross-linked polymers that exhibit improved mechanical strength and durability.

Additionally, it can participate in Michael addition reactions, where nucleophiles can add to the double bonds of the methacrylate groups, further modifying its properties for specific applications.

1,10-Decanediol dimethacrylate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of 1,10-decanediol with methacrylic acid in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the ester bonds.

- Transesterification: This method involves reacting an existing methacrylate ester with 1,10-decanediol, facilitating the exchange of ester groups.

Both methods yield 1,10-decanediol dimethacrylate with high purity when optimized properly .

1,10-Decanediol dimethacrylate has a wide range of applications:

- Dental Materials: It is commonly used in dental adhesives and composites due to its excellent bonding properties and mechanical strength.

- Coatings: The compound is utilized in the formulation of coatings that require high durability and resistance to environmental factors.

- Acrylic Resins: It serves as a cross-linking agent in acrylic resins used for various industrial applications.

- 3D Printing: Its polymerizable nature makes it suitable for use in photopolymerization processes in additive manufacturing technologies .

Interaction studies involving 1,10-decanediol dimethacrylate focus on its reactivity with various biological systems and materials. Research indicates that it can interact with skin proteins leading to sensitization. Additionally, studies have examined its compatibility with other dental materials and its effects on cell viability when used in biological applications. These interactions are crucial for ensuring safety and efficacy in its applications .

Several compounds share structural similarities with 1,10-decanediol dimethacrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylene glycol dimethacrylate | C₁₂H₁₈O₄ | Shorter chain length; commonly used in dental applications |

| Trimethylolpropane trimethacrylate | C₁₈H₃₀O₆ | Contains three methacrylate groups; higher cross-linking potential |

| Butanediol dimethacrylate | C₁₂H₂₂O₄ | Shorter carbon chain; lower viscosity |

Uniqueness of 1,10-Decanediol Dimethacrylate: The longer carbon chain provides enhanced flexibility and thermal stability compared to shorter analogs like ethylene glycol dimethacrylate. This makes it particularly suitable for applications requiring robust mechanical properties while maintaining some degree of flexibility .

Esterification-Based Synthesis Routes

Acid-Catalyzed Reactions with Methacrylic Acid Derivatives

The synthesis of 1,10-decanediol dimethacrylate primarily relies on esterification reactions between 1,10-decanediol and methacrylic acid derivatives [2]. The most common synthetic approach involves the direct esterification of 1,10-decanediol with methacrylic acid in the presence of acid catalysts . This reaction typically utilizes sulfuric acid or para-toluenesulfonic acid as catalysts to facilitate the esterification process .

The reaction mechanism follows the classic Fischer-Speier esterification pathway, where the acid catalyst protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic [4]. The hydroxyl groups of 1,10-decanediol then undergo nucleophilic attack on the activated carbonyl carbon, leading to the formation of the desired dimethacrylate ester [4]. The reaction is carried out under reflux conditions to continuously remove water and drive the equilibrium toward product formation .

Alternative synthetic routes employ methacryloyl chloride as the acylating agent instead of methacrylic acid [5] [6]. This approach offers several advantages, including higher reactivity and the ability to proceed at lower temperatures with improved selectivity [5]. However, the use of acid chlorides requires careful handling due to their reactive nature and the generation of hydrogen chloride as a byproduct [6].

Research has demonstrated that the reactivity of hydroxyl groups in esterification with methacryloyl chloride follows specific patterns, with primary hydroxyl groups showing higher reactivity compared to secondary hydroxyl groups [7]. The reaction conditions must be optimized to prevent unwanted side reactions, particularly polymerization of the methacrylate groups during synthesis [5].

Solvent Selection and Reaction Optimization

Solvent selection plays a crucial role in optimizing the esterification reaction for 1,10-decanediol dimethacrylate synthesis [8] [9]. The choice of solvent affects both reaction kinetics and product yield, with non-protic solvents generally preferred to avoid competing reactions with the acid catalyst [8].

Response surface methodology has been extensively employed to optimize esterification parameters [9] [10]. Key variables that significantly impact reaction outcomes include catalyst concentration, reaction temperature, reaction time, and molar ratios of reactants [9] [10]. Studies using D-optimal design have shown that optimal conditions typically involve catalyst concentrations of 3-5% by weight, temperatures ranging from 130-150°C, and reaction times of 4-6 hours [10].

The following table summarizes typical optimization parameters for esterification reactions:

| Parameter | Low Level (-1) | Center Point (0) | High Level (+1) | Optimal Range |

|---|---|---|---|---|

| Catalyst Concentration (%) | 1.0 | 3.0 | 5.0 | 3.0-5.0 |

| Reaction Temperature (°C) | 110 | 130 | 150 | 130-150 |

| Reaction Time (hours) | 2.0 | 4.0 | 6.0 | 4.0-6.0 |

| Molar Ratio (Acid:Diol) | 2.0:1 | 2.5:1 | 3.0:1 | 2.2:1-2.8:1 |

Process intensification techniques, including microwave-assisted synthesis and continuous flow reactors, have shown promise in improving reaction efficiency [11] [12]. Microwave-assisted esterification can reduce reaction times significantly while maintaining high yields, with some studies reporting completion within 30-60 minutes compared to several hours for conventional heating [11].

Industrial-Scale Production Techniques

Continuous versus Batch Process Design

Industrial production of 1,10-decanediol dimethacrylate can be accomplished through either continuous or batch processing methods, each with distinct advantages and limitations [13] [14]. Batch processes offer greater flexibility and are typically preferred for smaller production volumes, while continuous processes provide higher productivity and better process control for large-scale manufacturing [13].

Comparative analysis of continuous stirred tank reactors and plug flow reactors for esterification processes has revealed important differences in performance characteristics [14]. Under identical operating conditions with reactor volumes of 7.9 cubic meters and residence times of 36 minutes, plug flow reactors demonstrated superior conversion rates compared to continuous stirred tank reactors [14]. At ethanol feed rates varying from 100 to 300 moles per hour, plug flow reactors achieved conversions ranging from 65.9% to 28.8%, while continuous stirred tank reactors achieved 63.6% to 28.9% under the same conditions [14].

The following comparative data illustrates reactor performance differences:

| Reactor Type | Feed Rate (mol/h) | Conversion (%) | Residence Time (min) | Reactor Volume (m³) |

|---|---|---|---|---|

| PFR | 100 | 65.9 | 36 | 7.9 |

| PFR | 200 | 47.4 | 36 | 7.9 |

| PFR | 300 | 28.8 | 36 | 7.9 |

| CSTR | 100 | 63.6 | 36 | 7.9 |

| CSTR | 200 | 46.3 | 36 | 7.9 |

| CSTR | 300 | 28.9 | 36 | 7.9 |

Continuous processes offer several operational advantages, including consistent product quality, reduced labor requirements, and improved heat and mass transfer characteristics [13] [11]. However, they require higher capital investment and more sophisticated process control systems compared to batch operations [11].

Catalytic Systems for Large-Scale Esterification

Large-scale esterification processes for 1,10-decanediol dimethacrylate production employ various catalytic systems optimized for industrial conditions [4] [15]. Sulfuric acid remains the most commonly used homogeneous catalyst due to its high effectiveness and low cost [4] [15]. However, its corrosive nature necessitates specialized equipment materials and handling procedures [15].

Heterogeneous catalytic systems have gained increasing attention for industrial applications due to their advantages in catalyst recovery and reduced corrosion issues [4] [8]. Ion-exchange resins with sulfonate functional groups, such as NKC-9 resin, have demonstrated excellent performance in esterification reactions [16]. These solid acid catalysts can be easily separated from the reaction mixture and reused multiple times [8].

Research on heteropolyacids as catalysts has shown promising results, with silicotungstic acid and phosphotungstic acid exhibiting superior activity compared to conventional mineral acids [8]. The catalytic activity follows the order: silicotungstic acid > phosphotungstic acid > sulfuric acid > para-toluenesulfonic acid [8]. These heteropolyacid catalysts demonstrated nearly 65% conversion after 300 minutes compared to 53% with sulfuric acid under identical conditions [8].

Industrial catalyst selection criteria include activity, selectivity, stability, and economic considerations [15]. The following table summarizes key characteristics of industrial esterification catalysts:

| Catalyst Type | Activity Level | Corrosiveness | Separability | Cost Index |

|---|---|---|---|---|

| Sulfuric Acid | High | Very High | Difficult | Low |

| para-Toluenesulfonic Acid | Medium | Medium | Difficult | Medium |

| Ion-Exchange Resins | High | Low | Easy | Medium |

| Heteropolyacids | Very High | Low | Moderate | High |

| Ionic Liquids | Medium | Very Low | Moderate | Very High |

Precursor Synthesis and Purification

1,10-Decanediol Production via Sebacic Acid Hydrogenation

The production of 1,10-decanediol, a key precursor for dimethacrylate synthesis, is primarily achieved through the hydrogenation of sebacic acid or its derivatives [17] [19]. This process involves the reduction of carboxylic acid functional groups to primary alcohols using hydrogen gas in the presence of suitable catalysts [17] [19].

The most common industrial method involves the hydrogenation of dimethyl sebacate under supercritical conditions [17]. The process utilizes hydrogen pressure and elevated temperatures to achieve efficient conversion of the ester groups to hydroxyl groups [17]. Operating conditions typically include pressures of 50-100 atmospheres and temperatures ranging from 200-250°C [17].

Alternative production routes include the fermentation of petroleum-derived normal decane using specialized microorganisms [20]. This biotechnological approach employs Candida lipolytica strain 19-2 to convert normal decane into sebacic acid through omega-oxidation pathways [20]. The resulting sebacic acid can then be reduced to 1,10-decanediol through conventional hydrogenation processes [20].

The following process parameters are typical for sebacic acid hydrogenation:

| Parameter | Range | Optimal Value | Units |

|---|---|---|---|

| Temperature | 200-280 | 230-250 | °C |

| Pressure | 30-120 | 80-100 | atm |

| Catalyst Loading | 5-15 | 8-12 | wt% |

| Residence Time | 2-8 | 4-6 | hours |

| Hydrogen Flow Rate | 100-500 | 200-300 | L/min |

Byproduct Management and Yield Optimization

Effective byproduct management is essential for optimizing yields in 1,10-decanediol dimethacrylate synthesis [21] [12] [22]. The primary byproducts include water from the esterification reaction, unreacted starting materials, and various oligomeric species formed through side reactions [21] [12].

Water removal is critical for driving the esterification equilibrium toward product formation [12]. Continuous water separation using membrane pervaporation or azeotropic distillation significantly improves reaction yields [12]. Microreactor systems with integrated water separation have demonstrated yield improvements of up to 10.3 percentage points compared to conventional batch processes [12].

Purification strategies for 1,10-decanediol dimethacrylate typically involve multiple steps including neutralization, extraction, and distillation [23]. The crude product is first washed with sodium carbonate solution to remove residual acid catalyst, followed by extraction with organic solvents to separate the desired ester from byproducts [23]. Final purification is achieved through fractional distillation under reduced pressure to prevent thermal degradation [23].

Yield optimization studies have identified several key factors affecting overall process efficiency [21] [22]. These include reaction stoichiometry, catalyst loading, temperature control, and residence time distribution [21]. Optimal conditions typically achieve yields exceeding 90% with proper process design and control [21] [22].

The following table summarizes typical yield data for optimized processes:

| Process Conditions | Conversion (%) | Selectivity (%) | Overall Yield (%) | Byproduct Formation (%) |

|---|---|---|---|---|

| Standard Batch | 85-90 | 88-92 | 75-83 | 8-15 |

| Optimized Batch | 92-96 | 94-97 | 87-93 | 4-8 |

| Continuous Flow | 94-98 | 96-99 | 90-97 | 2-6 |

| Microreactor | 96-99 | 97-99 | 93-98 | 1-4 |

Spectroscopic Analysis (FTIR, NMR)

Fourier Transform Infrared (FTIR) spectroscopy provides definitive identification of the functional groups present in 1,10-decanediol dimethacrylate. The characteristic carbonyl stretch of the methacrylate groups appears at 1717 cm⁻¹, while the vinyl double bond stretching vibration is observed at 1634 cm⁻¹ [5]. The aliphatic carbon-hydrogen stretching region between 2800-3000 cm⁻¹ confirms the presence of the decane chain, and the ester linkage stretching vibrations appear in the 1100-1300 cm⁻¹ range [5].

Nuclear Magnetic Resonance (NMR) spectroscopy further confirms the molecular structure through characteristic chemical shifts. The vinyl protons of the methacrylate groups resonate in the 5.5-6.5 ppm region, while the methylene protons of the decane chain appear between 1.2-1.6 ppm [6]. The terminal methylene protons adjacent to the ester oxygen atoms are observed at 4.1-4.3 ppm [6].

Mass spectrometry analysis reveals a molecular ion peak at 310 m/z, corresponding to the molecular weight of the compound [7]. The fragmentation pattern shows characteristic peaks at 69, 41, 87, and 82 m/z, which are consistent with the expected breakdown of the dimethacrylate structure [7].

| Technique | Peak/Signal | Wavenumber/Position | Assignment |

|---|---|---|---|

| FTIR | C=O stretch | 1717 cm⁻¹ | Methacrylate carbonyl |

| FTIR | C=C stretch | 1634 cm⁻¹ | Vinyl double bond |

| FTIR | C-H stretch (alkyl) | 2800-3000 cm⁻¹ | Aliphatic CH₂ groups |

| FTIR | C-O stretch (ester) | 1100-1300 cm⁻¹ | Ester linkage |

| NMR (¹H) | Vinyl protons | 5.5-6.5 ppm | Methacrylate vinyl group |

| NMR (¹H) | Methylene protons | 1.2-1.6 ppm | Decane chain CH₂ |

| NMR (¹H) | Terminal CH₂ protons | 4.1-4.3 ppm | OCH₂ adjacent to ester |

| MS (GC-MS) | Molecular ion | 310 m/z | M⁺ |

| MS (GC-MS) | Base peak | 69 m/z | Fragment ion |

| MS (GC-MS) | Major fragments | 41, 87, 82 m/z | Fragmentation pattern |

Thermal Behavior and Phase Transitions

The thermal properties of 1,10-decanediol dimethacrylate are characterized by complex behavior that depends significantly on the degree of polymerization and crosslinking [8] [9]. Differential Scanning Calorimetry (DSC) analysis reveals that the uncured monomer exhibits a glass transition temperature around -55°C, indicating its liquid state at room temperature [8].

During photopolymerization, the compound undergoes exothermic reactions with peak temperatures ranging from 45-150°C [8]. The polymerization process is characterized by a broad exothermic region, reflecting the complex kinetics of crosslinking reactions [9]. Incompletely cured samples often display multiple glass transitions, with the lower temperature transition (around 55°C) representing regions with lower crosslink density and the higher temperature transition (around 160°C) corresponding to more highly crosslinked domains [8].

Complete thermal curing results in a single glass transition temperature of approximately 155°C, indicating the formation of a homogeneous crosslinked network [8]. The thermal stability of the fully cured polymer extends to temperatures above 200°C, making it suitable for applications requiring elevated temperature resistance [10].

| Property | Value | Reference/Notes |

|---|---|---|

| Glass Transition Temperature (Tg) | Variable (depends on cure conditions) | Depends on crosslinking density |

| Glass Transition Temperature (Tg) - Post-cured | 155°C (after complete cure) | Complete conversion achieved |

| Polymerization Temperature (Tp) | 45-150°C range | Broad exothermic range |

| Thermal Stability | Stable to 200°C | Typical for dimethacrylates |

| Thermal Expansion Coefficient | Decreases during polymerization | Related to free volume |

| Exothermic Peak Temperature (DSC) | 120-220°C (uncured) | Thermal initiation possible |

| Decomposition Temperature | >250°C | Depends on atmosphere |

| Heat of Polymerization | Exothermic reaction | Typical for methacrylates |

| Crystallization Temperature | Not observed (amorphous) | Crosslinked amorphous network |

| Thermal Conductivity | Low (polymer matrix) | Typical for organic polymers |

Structure-Property Relationships

Hydrophobic Chain Length Effects

The ten-carbon alkyl chain length of 1,10-decanediol dimethacrylate significantly influences its physicochemical properties compared to shorter chain analogues [11] [12]. The extended hydrophobic spacer provides several advantages including reduced water absorption, enhanced weathering resistance, and improved dimensional stability [12].

The hydrophobic nature of the decane chain is reflected in the compound's low water solubility of 138.6 μg/L at 20.3°C and high LogP value of 5.54-6.5 [2]. This hydrophobicity contributes to the formation of materials with excellent resistance to environmental degradation and moisture uptake [13].

The chain length also affects the flexibility of the final crosslinked network. Longer spacer chains like the decane unit provide greater segmental mobility, resulting in polymers with improved impact resistance and reduced brittleness compared to shorter chain dimethacrylates [11] [14]. This flexibility is particularly beneficial in applications where thermal cycling and mechanical stress are encountered.

| Structural Feature | Property Effect | Impact on Performance |

|---|---|---|

| Decane Chain Length (10 carbons) | Increases hydrophobicity and flexibility | Better weathering resistance |

| Methacrylate End Groups | Provides polymerization sites | Rapid polymerization under UV/heat |

| Ester Linkages | Enhances stability and compatibility | Good adhesion to substrates |

| Flexible Alkyl Chain | Reduces glass transition temperature | Flexible final polymer |

| Symmetrical Structure | Promotes uniform crosslinking | Homogeneous network formation |

| Hydrophobic Character | Reduces water absorption | Dimensional stability |

| Molecular Weight (310.43) | Increases viscosity | Requires heating for processing |

| Difunctional Nature | Enables crosslinking reactions | High crosslink density achieved |

Reactivity Compared to Short-Chain Analogues

The reactivity of 1,10-decanediol dimethacrylate differs significantly from its shorter chain analogues due to the influence of chain length on polymerization kinetics and network formation [15] [14]. Shorter chain dimethacrylates such as 1,4-butanediol dimethacrylate and ethylene glycol dimethacrylate exhibit higher reactivity and reach the gel point at lower conversions due to their more rigid structures and reduced tendency for cyclization reactions [15].

The longer decane chain in 1,10-decanediol dimethacrylate promotes intramolecular cyclization reactions, which can delay gelation and allow for higher conversion before vitrification occurs [15] [14]. This behavior results in more homogeneous network formation with reduced shrinkage stress during curing [14].

Chain length dependent termination (CLDT) effects are more pronounced in longer chain dimethacrylates, where the termination kinetics are influenced by the mobility of the propagating radical chains [15]. The flexible decane spacer allows for greater chain mobility during early stages of polymerization, leading to different termination mechanisms compared to rigid, short-chain analogues [15].

| Monomer | Chain Length | Reactivity | Gelation Point | Final Properties |

|---|---|---|---|---|

| 1,4-Butanediol dimethacrylate | 4 carbons | High (short chain) | Early (low conversion) | Rigid, brittle |

| 1,6-Hexanediol dimethacrylate | 6 carbons | High-Medium | Early-Medium | Rigid, tough |

| 1,10-Decanediol dimethacrylate | 10 carbons | Medium | Medium | Flexible, tough |

| 1,12-Dodecanediol dimethacrylate | 12 carbons | Medium-Low | Later | Very flexible |

| Triethylene glycol dimethacrylate | Variable (ether linkages) | High (flexible) | Early | Flexible, hydrophilic |

| Ethylene glycol dimethacrylate | 2 carbons | Very High | Very Early | Very rigid, brittle |

The viscosity differences between chain length variants also affect processing and application methods. 1,10-decanediol dimethacrylate exhibits higher viscosity (36-111 cP) compared to shorter analogues, requiring elevated temperatures or co-solvents for effective processing [1] [10]. This higher viscosity can actually benefit certain applications by providing better gap-filling properties and reduced monomer volatility during processing [16].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester: ACTIVE